molecular formula C17H16BrNO4 B14334998 [(7R,8R,10R)-7-acetyloxy-10-bromo-7,8,9,10-tetrahydrobenzo[f]quinolin-8-yl] acetate CAS No. 103620-25-3

[(7R,8R,10R)-7-acetyloxy-10-bromo-7,8,9,10-tetrahydrobenzo[f]quinolin-8-yl] acetate

Cat. No.: B14334998
CAS No.: 103620-25-3
M. Wt: 378.2 g/mol
InChI Key: PTWXSERZABATHB-FRFSOERESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(7R,8R,10R)-7-acetyloxy-10-bromo-7,8,9,10-tetrahydrobenzo[f]quinolin-8-yl] acetate is a complex organic compound belonging to the class of benzo-fused N-heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(7R,8R,10R)-7-acetyloxy-10-bromo-7,8,9,10-tetrahydrobenzo[f]quinolin-8-yl] acetate typically involves multi-step organic reactions. One common approach is the Friedländer synthesis, which is used to construct the quinoline core. This method involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic catalysts

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

[(7R,8R,10R)-7-acetyloxy-10-bromo-7,8,9,10-tetrahydrobenzo[f]quinolin-8-yl] acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can convert the bromine atom to other substituents, altering the compound’s properties.

    Substitution: Nucleophilic substitution reactions can replace the bromine atom with other nucleophiles, leading to diverse derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different chemical and biological properties.

Scientific Research Applications

[(7R,8R,10R)-7-acetyloxy-10-bromo-7,8,9,10-tetrahydrobenzo[f]quinolin-8-yl] acetate has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.

    Biology: It serves as a probe for investigating biological pathways and interactions due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials with desired properties.

Mechanism of Action

The mechanism of action of [(7R,8R,10R)-7-acetyloxy-10-bromo-7,8,9,10-tetrahydrobenzo[f]quinolin-8-yl] acetate involves its interaction with molecular targets such as enzymes and receptors. The compound’s acetyloxy groups can undergo hydrolysis, releasing active intermediates that modulate biological pathways. The bromine atom may also participate in halogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • [(7R,8R,10S)-7-acetyloxy-10-bromo-7,8,9,10-tetrahydrobenzo[f]quinolin-8-yl] acetate
  • [(7S,8R,10R)-7-acetyloxy-10-bromo-7,8,9,10-tetrahydrobenzo[f]quinolin-8-yl] acetate

Uniqueness

[(7R,8R,10R)-7-acetyloxy-10-bromo-7,8,9,10-tetrahydrobenzo[f]quinolin-8-yl] acetate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity

Properties

CAS No.

103620-25-3

Molecular Formula

C17H16BrNO4

Molecular Weight

378.2 g/mol

IUPAC Name

[(7R,8R,10R)-7-acetyloxy-10-bromo-7,8,9,10-tetrahydrobenzo[f]quinolin-8-yl] acetate

InChI

InChI=1S/C17H16BrNO4/c1-9(20)22-15-8-13(18)16-11-4-3-7-19-14(11)6-5-12(16)17(15)23-10(2)21/h3-7,13,15,17H,8H2,1-2H3/t13-,15-,17-/m1/s1

InChI Key

PTWXSERZABATHB-FRFSOERESA-N

Isomeric SMILES

CC(=O)O[C@@H]1C[C@H](C2=C([C@H]1OC(=O)C)C=CC3=C2C=CC=N3)Br

Canonical SMILES

CC(=O)OC1CC(C2=C(C1OC(=O)C)C=CC3=C2C=CC=N3)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.